3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the imidazolidine-2,4-dione ring through a cyclization reaction involving urea or a similar reagent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione ring can produce alcohol derivatives .
Scientific Research Applications
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is being investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens, such as Mycobacterium tuberculosis. The benzo[d]thiazole moiety can interact with enzyme active sites, while the piperidine and imidazolidine-2,4-dione rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: These compounds share the benzo[d]thiazole core and are known for their diverse biological activities, including anti-tubercular and anti-inflammatory properties.
Imidazolidine-2,4-dione Derivatives: Compounds with this core structure are often used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This combination allows for a broader range of applications and interactions compared to compounds with only one or two of these moieties .
Properties
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-13-9-17-16(23)20(13)10-5-7-19(8-6-10)15(22)14-18-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYHPHPLENMLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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